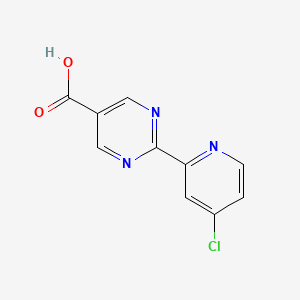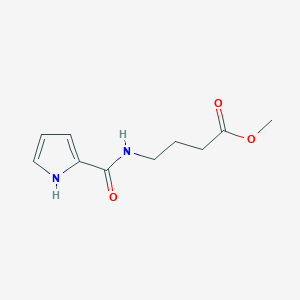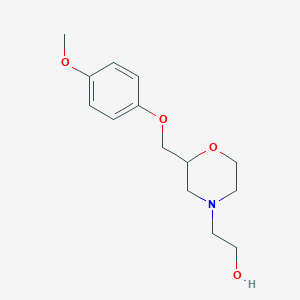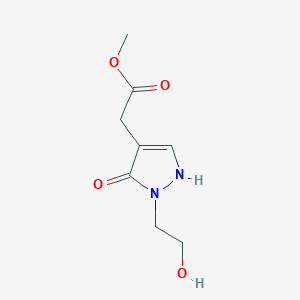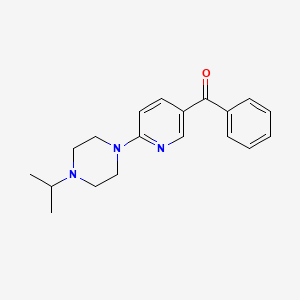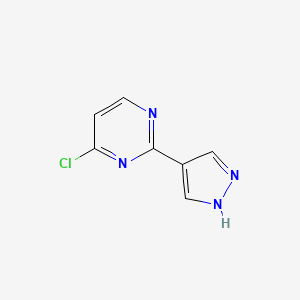
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of 2-nitrophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the esterification of the triazole derivative with methanol to yield the desired compound. The reaction conditions often include the use of catalysts such as acids or bases and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted triazole derivatives.
科学的研究の応用
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The triazole ring can also bind to metal ions, affecting their biological availability and activity. These interactions can result in various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
Similar Compounds
Methyl2-(3-(2-aminophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.
Ethyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl2-(3-(2-nitrophenyl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the nitrophenyl group and the triazole ring, which confer specific reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C11H10N4O4 |
|---|---|
分子量 |
262.22 g/mol |
IUPAC名 |
methyl 2-[3-(2-nitrophenyl)-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C11H10N4O4/c1-19-10(16)6-14-7-12-11(13-14)8-4-2-3-5-9(8)15(17)18/h2-5,7H,6H2,1H3 |
InChIキー |
MQLJUKIAFVNOSC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=NC(=N1)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-amino-6-cyclopentyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B11791241.png)
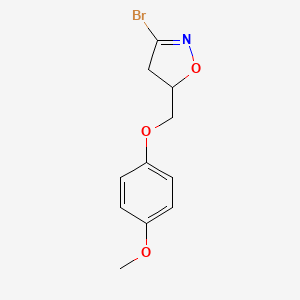
![N-Methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11791251.png)

![3-(6-(4-Fluorophenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11791262.png)
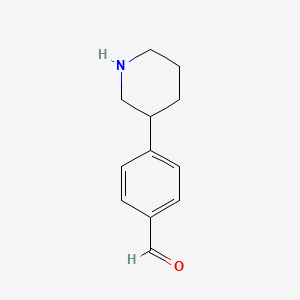
![1-Methyl-3-(piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11791284.png)
